molecular formula C13H15F3N4 B3170457 3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 943320-51-2

3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B3170457
CAS No.: 943320-51-2
M. Wt: 284.28 g/mol
InChI Key: JBDLYVOGSGNHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Detailed, researcher-focused description) 3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This aniline derivative is structurally characterized by a trifluoromethyl-substituted phenyl ring linked to an imidazole scaffold, which is further functionalized with a dimethylaminomethyl group. This specific structure is engineered to enhance molecular interactions, making it a critical building block in medicinal chemistry . Compounds within this chemical class have demonstrated significant research value as potent kinase inhibitors . Specifically, analogous molecules have been explored for their ability to co-inhibit Discoidin Domain Receptors (DDR1 and DDR2), which are key mediators in inflammatory processes and fibrotic diseases . The structural features of this compound, including the imidazole ring and trifluoromethyl group, are often found in small molecules designed to target enzyme binding sites with high affinity, suggesting its potential application in the synthesis of novel therapeutic agents for conditions such as acute lung injury, liver fibrosis, and atherosclerosis . The mechanism of action for related compounds typically involves binding to the kinase domain of target receptors in an inactive (DFG-out) conformation, acting as type II inhibitors . This binding mode often disrupts downstream signaling pathways, such as the production of pro-inflammatory cytokines (e.g., IL-6), thereby providing a potential therapeutic effect in various disease models . This product is offered with a Certificate of Analysis to ensure identity, purity, and composition. It is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-[(dimethylamino)methyl]imidazol-1-yl]-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4/c1-19(2)8-12-18-3-4-20(12)11-6-9(13(14,15)16)5-10(17)7-11/h3-7H,8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDLYVOGSGNHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501138796
Record name 1-[3-Amino-5-(trifluoromethyl)phenyl]-N,N-dimethyl-1H-imidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943320-51-2
Record name 1-[3-Amino-5-(trifluoromethyl)phenyl]-N,N-dimethyl-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943320-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Amino-5-(trifluoromethyl)phenyl]-N,N-dimethyl-1H-imidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used in the synthesis of various benzimidazole products. Benzimidazoles are known to have a wide range of biological activities and are used in medicinal chemistry as antifungal, antiparasitic, and anticancer agents.

Result of Action

The result of the compound’s action is the production of various 2-trifluoromethyl benzimidazole products in moderate to good yields. These products have potential applications in medicinal chemistry due to the biological activities of benzimidazoles.

Biological Activity

The compound 3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , also known by its chemical identifier CID 24826712, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a trifluoromethyl group and an imidazole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is C13H14F3N5C_{13}H_{14}F_3N_5 with a molecular weight of approximately 309.28 g/mol.

Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the dimethylamino group suggests potential for receptor binding, while the imidazole ring may facilitate interactions with metal ions or other biomolecules.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related imidazole derivatives, suggesting that compounds with similar structures exhibit significant activity against multi-drug resistant bacteria such as Staphylococcus aureus and various strains of Mycobacterium species. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against Mycobacterium abscessus .

Anticancer Activity

Preliminary investigations into the anticancer potential of imidazole-containing compounds have revealed promising results. Compounds similar to the target molecule demonstrated selective cytotoxicity against cancer cell lines, indicating potential use as chemotherapeutic agents. For example, certain derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives have been documented, with some compounds showing significant inhibition of pro-inflammatory cytokines. For instance, studies on related compounds demonstrated inhibition percentages comparable to established anti-inflammatory drugs .

Case Study 1: Antimicrobial Screening

A study screened various imidazole derivatives, including those structurally similar to our compound, against clinical strains of Mycobacterium tuberculosis. Results indicated that some derivatives had MICs as low as 0.5 μg/mL against drug-resistant strains .

Case Study 2: Anticancer Evaluation

In another study focusing on cancer cell lines, a derivative of the compound was tested for cytotoxic effects. The results showed a significant reduction in cell viability at concentrations below 10 μM, suggesting strong anticancer activity .

Data Tables

Activity Type MIC/IC50 Values Target Organism/Cell Line Reference
Antimicrobial4–8 μg/mLStaphylococcus aureus, Mycobacterium abscessus
Anticancer<10 μMVarious cancer cell lines
Anti-inflammatoryIC50 < 100 μMInflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • Structure: Differs in the substitution pattern on the imidazole ring (4-methyl vs. 2-(dimethylaminomethyl)).
  • Synthesis : Synthesized via fluorination of 3,5-dinitro-1-trifluoromethylbenzene, followed by substitution with 4-methylimidazole and reduction (50% overall yield) .
  • Role : Key intermediate for nilotinib; impurities in nilotinib are structurally related .
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • Structure: Features a methyl group at the 2-position of the imidazole instead of dimethylaminomethyl.
  • Applications: Used in pharmaceutical research; marketed by suppliers like American Elements and Shanghai Chaolan Technology .
  • Comparison: The absence of the dimethylamino group may reduce solubility and electronic effects, impacting pharmacokinetics.
MITPIM (Schiff Base Derivative)
  • Structure: Derived from 1-[3-Amino-5-(trifluoromethyl)phenyl]-4-methylimidazole, incorporating a phenolic imine group .
  • The phenolic group introduces additional hydrogen-bonding capacity, differing from the dimethylaminomethyl substituent.

Physicochemical Properties

Property Target Compound 3-(4-Methyl-1H-imidazol-1-yl)-5-(CF₃)aniline 3-(2-Methyl-1H-imidazol-1-yl)-5-(CF₃)aniline
Solubility Enhanced by dimethylaminomethyl group Moderate (lipophilic CF₃ dominates) Low (methyl reduces polarity)
Melting Point Not reported >200°C (decomposes) Not reported
Spectroscopic Features Distinct ¹H NMR shifts for -CH₂N(CH₃)₂ Characteristic imidazole C-H stretches (IR) Similar IR/NMR to methyl-substituted analogues

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3-amino-5-(trifluoromethyl)aniline can react with imidazole derivatives under basic conditions (e.g., potassium carbonate in DMF) to form the target compound . Optimization involves adjusting solvent polarity, temperature (e.g., reflux in acetic acid), and catalyst choice. Characterization via NMR (¹H/¹³C) and IR spectroscopy ensures structural fidelity, while X-ray crystallography (as in ) confirms stereochemistry .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions, particularly the dimethylamino-methyl and trifluoromethyl groups. Aromatic protons in the imidazole and aniline rings show distinct splitting patterns .
  • IR Spectroscopy : Stretching frequencies for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds validate functional groups .
  • HPLC/MS : Used to assess purity and detect byproducts, especially in medicinal chemistry applications .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or DFT) predict the biological activity of derivatives targeting kinases or other enzymes?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina can simulate binding interactions between the compound’s imidazole and trifluoromethyl groups with kinase active sites (e.g., BCR-ABL in nilotinib analogs). The dimethylamino group may enhance solubility and binding affinity .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
    • Example : highlights a derivative (MITPIM) with a phenolic group that showed enhanced binding to cancer targets via π-π stacking and hydrogen bonding .

Q. What strategies resolve contradictory data in reported biological activities, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) from databases like PubMed or Scopus. For instance, discrepancies in anticancer activity may arise from differences in cell permeability or metabolic stability .
  • Dose-Response Validation : Reproduce studies using standardized protocols (e.g., MTT assays) with controls for pH, serum proteins, and solvent effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • Modular Synthesis : Replace the trifluoromethyl group with bioisosteres (e.g., cyano or sulfonyl) to alter lipophilicity. The dimethylamino-methyl group can be substituted with pyrrolidine to enhance blood-brain barrier penetration .
  • In Silico ADMET : Tools like SwissADME predict absorption and toxicity. For example, adding hydrophilic groups (e.g., hydroxyl) may reduce hepatic clearance .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in the compound’s reported solubility and stability across solvents?

  • Methodological Answer :

  • Solubility Screening : Use a tiered approach: start with DMSO for stock solutions, then test in PBS or cell culture media. Dynamic light scattering (DLS) can detect aggregation .
  • Stability Studies : Employ LC-MS to monitor degradation products under varying pH and temperature. For instance, the imidazole ring may hydrolyze in acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 2
3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.